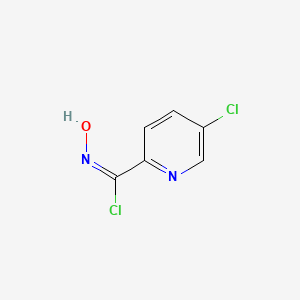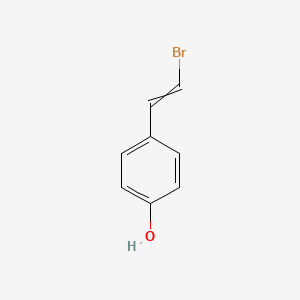![molecular formula C24H22N2O5 B14094003 5-[(3-methoxybenzyl)oxy]-2-[4-(4-methoxyphenoxy)-1H-pyrazol-5-yl]phenol](/img/structure/B14094003.png)
5-[(3-methoxybenzyl)oxy]-2-[4-(4-methoxyphenoxy)-1H-pyrazol-5-yl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(3-methoxybenzyl)oxy]-2-[4-(4-methoxyphenoxy)-1H-pyrazol-5-yl]phenol is a complex organic compound that features a phenol group substituted with a methoxybenzyl ether and a methoxyphenoxy pyrazole
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-methoxybenzyl)oxy]-2-[4-(4-methoxyphenoxy)-1H-pyrazol-5-yl]phenol typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate diketone under acidic conditions.
Etherification: The phenol group is etherified with 3-methoxybenzyl chloride in the presence of a base such as potassium carbonate.
Coupling reaction: The pyrazole derivative is then coupled with 4-methoxyphenol using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
5-[(3-methoxybenzyl)oxy]-2-[4-(4-methoxyphenoxy)-1H-pyrazol-5-yl]phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents such as potassium permanganate.
Reduction: The nitro groups (if present) can be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted phenol derivatives.
Aplicaciones Científicas De Investigación
5-[(3-methoxybenzyl)oxy]-2-[4-(4-methoxyphenoxy)-1H-pyrazol-5-yl]phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structure.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 5-[(3-methoxybenzyl)oxy]-2-[4-(4-methoxyphenoxy)-1H-pyrazol-5-yl]phenol involves its interaction with specific molecular targets. The phenol and pyrazole groups can form hydrogen bonds and π-π interactions with proteins and enzymes, potentially inhibiting their activity. The methoxy groups can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(3-methoxybenzyl)oxy]-2-[4-(4-methoxyphenoxy)-1H-pyrazol-5-yl]phenol
- 5-[(4-methoxybenzyl)oxy]-2-[4-(4-methoxyphenoxy)-1H-pyrazol-5-yl]phenol
- 5-[(3-methoxybenzyl)oxy]-2-[4-(3-methoxyphenoxy)-1H-pyrazol-5-yl]phenol
Uniqueness
5-[(3-methoxybenzyl)oxy]-2-[4-(4-methoxyphenoxy)-1H-pyrazol-5-yl]phenol is unique due to its specific substitution pattern, which can result in distinct chemical and biological properties compared to its analogs. The presence of both methoxybenzyl and methoxyphenoxy groups can enhance its interactions with biological targets, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C24H22N2O5 |
|---|---|
Peso molecular |
418.4 g/mol |
Nombre IUPAC |
2-[4-(4-methoxyphenoxy)-1H-pyrazol-5-yl]-5-[(3-methoxyphenyl)methoxy]phenol |
InChI |
InChI=1S/C24H22N2O5/c1-28-17-6-8-18(9-7-17)31-23-14-25-26-24(23)21-11-10-20(13-22(21)27)30-15-16-4-3-5-19(12-16)29-2/h3-14,27H,15H2,1-2H3,(H,25,26) |
Clave InChI |
LZGVSNHWSPTXJY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)OC2=C(NN=C2)C3=C(C=C(C=C3)OCC4=CC(=CC=C4)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-Ethoxy-4-hydroxyphenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093944.png)


![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,5S,8S,11S,14S,22S)-22-acetamido-11-benzyl-8-(3-carbamimidamidopropyl)-5-(2-carboxyethyl)-3,6,9,12,16,23-hexaoxo-2-propan-2-yl-1,4,7,10,13,17-hexazacyclotricosane-14-carbonyl]-methylamino]-3-carboxypropanoyl]amino]-3,3-dimethylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-2-cyclohexylacetyl]amino]-6-[3-[2-[2-[[(4S)-4-carboxy-4-(hexadecanoylamino)butanoyl]amino]ethoxy]ethoxy]propanoylamino]hexanoic acid;azane](/img/structure/B14093956.png)
![5-(tert-butyl) 3-(2,2,2-trifluoroethyl) 6,7-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3,5(4H)-dicarboxylate](/img/structure/B14093961.png)
![N-[(3S,4R)-3-fluoro-1-methylpiperidin-4-yl]-2-{3-[(4-methanesulfonyl-2-methoxyphenyl)amino]prop-1-yn-1-yl}-1-(2,2,2-trifluoroethyl)indol-4-amine](/img/structure/B14093967.png)
![3-[5-[(4-Chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B14093971.png)
![1-(4-Bromophenyl)-7-chloro-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093973.png)

![7-Chloro-1-(4-chlorophenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093978.png)
![(4-Hydroxy-2,5-dimethylthieno[2,3-d]pyrimidin-6-yl)[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B14093981.png)
![4-(3,4-dimethoxyphenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14093985.png)
![2-[3-chloro-6-[2,2-difluoro-2-(1-oxidopyridin-1-ium-2-yl)ethyl]imino-1-hydroxypyridin-2-yl]-N-[(1R)-1-(3-chlorophenyl)ethyl]acetamide](/img/structure/B14093986.png)
![4-hydroxy-8-(4-hydroxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B14093992.png)
